N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
Overview
Description
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form N-(3-morpholin-4-ylpropyl)amine.
Nitration: The morpholine derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group, resulting in N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: For large-scale production with consistent quality.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction Product: N-(3-Morpholin-4-ylpropyl)-4-aminobenzamide.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-chloro-N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide hydrochloride
- N-(3-Aminopropyl)morpholine
- 4-(3-Chloropropyl)morpholine
Comparison:
- 4-chloro-N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide hydrochloride: Similar structure but with a sulfonamide group instead of a benzamide group. It has different chemical properties and applications .
- N-(3-Aminopropyl)morpholine: Lacks the nitro and benzamide groups, making it less versatile in certain chemical reactions .
- 4-(3-Chloropropyl)morpholine: Contains a chloropropyl group instead of a nitrobenzamide group, leading to different reactivity and applications .
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTMPLDILDCNTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936268 | |
Record name | N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-33-4 | |
Record name | Benzamide, N-(3-morpholinopropyl)-p-nitro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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